molecular formula C18H18BrN3 B2803614 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine CAS No. 394225-18-4

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine

Cat. No. B2803614
M. Wt: 356.267
InChI Key: BIWZWKBHSQRKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Quinazoline derivatives, including 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine, can be synthesized through various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones were synthesized by reacting 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride .


Molecular Structure Analysis

The molecular structure of 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine consists of a quinazoline core with a bromine atom at the 6th position, a phenyl group at the 4th position, and a diethylamine group attached to the nitrogen atom .


Chemical Reactions Analysis

Quinazoline derivatives, including 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine, can undergo various chemical reactions. For instance, anthranilic acid was adopted as the starting material to generate a series of 6-bromo-4-alkylthioquinazoline compounds via phase-transfer catalysis through a sequence of reaction, including acylation, bromination, hydrolysis, ring formation, vulcanization, and thioether substitution .

Scientific Research Applications

Pharmacological Potential

6-bromoquinazolinones, such as 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine, are significant for their pharmacological importance. They have been researched for anti-inflammatory, analgesic, and anti-bacterial activities. Various derivatives of 6-bromoquinazolinones have been synthesized and evaluated for these pharmacological activities, indicating their potential in medicinal chemistry (Rajveer et al., 2010).

Antimicrobial Activity

Research has been conducted on the antimicrobial activities of newer quinazolinones, including 6-bromo derivatives. This research suggests the potential utility of these compounds in combating microbial infections (Patel et al., 2006).

Cytotoxicity and Anticancer Properties

Studies have been performed on novel polycarbo-substituted imidazoquinazolines derived from 6-bromoquinazolinones, evaluating their cytotoxicity against various cancer cell lines. These studies suggest potential applications in cancer research and treatment (Khoza et al., 2015).

Chemical Synthesis and Characterization

Several studies focus on the synthesis and characterization of 6-bromoquinazolinone derivatives. These include methodologies for one-pot synthesis and characterization using analytical and spectral data, highlighting their importance in chemical research (Mohammadi & Hossini, 2011).

Antiviral Activities

Some 6-bromoquinazolinone derivatives have been studied for their antiviral activities against various viruses, including HIV, HSV, and vaccinia viruses. This suggests their potential use in antiviral drug development (Selvam et al., 2010).

properties

IUPAC Name

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWZWKBHSQRKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine

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